Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity established through multiple analytical methodologies and confirmed across various chemical databases. The compound bears the Chemical Abstracts Service registry number 133647-94-6, which serves as its unique identifier in chemical literature and commercial applications. The molecular formula C48H70Na4O49S4 precisely describes its atomic composition, indicating the presence of 48 carbon atoms, 70 hydrogen atoms, 4 sodium atoms, 49 oxygen atoms, and 4 sulfur atoms. This complex molecular structure corresponds to a molecular weight of 1651.26 Daltons, making it a relatively large oligosaccharide within the carrageenan family.
The systematic nomenclature of this compound reflects its structural characteristics as an octasaccharide derivative. The term "neocarraoctaose" indicates that this molecule consists of eight sugar units arranged in the neo-carrageenan configuration, which differs from the native carrageenan structure through specific enzymatic modifications. The designation "41,43,45,47-tetrasulfate" specifies the precise positions of the four sulfate groups within the oligosaccharide chain, indicating sulfation at the 4-position of the first, third, fifth, and seventh sugar residues. The "tetrasodium salt" designation indicates that the four sulfate groups are neutralized by sodium ions, enhancing the compound's solubility in aqueous systems.
The International Union of Pure and Applied Chemistry name for this compound provides a comprehensive description of its stereochemical configuration and functional group positioning. According to PubChem documentation, the complete systematic name encompasses the detailed stereochemical descriptors for each sugar ring and the specific linkage patterns between monosaccharide units. This nomenclature system ensures unambiguous identification of the compound across different research contexts and commercial applications.
Historical Development in Marine Polysaccharide Research
The historical development of this compound research is intrinsically linked to the broader evolution of marine polysaccharide science, which has its roots in traditional seaweed utilization practices. The foundation for understanding carrageenan-derived oligosaccharides can be traced back to ancient civilizations, with evidence indicating that red seaweed extracts were utilized in China as early as 600 BC for medicinal purposes. In Ireland, the use of Chondrus crispus, commonly known as Irish moss, was documented around 400 AD, establishing a long tradition of carrageenan utilization that would eventually lead to industrial applications.
The transition from traditional seaweed use to scientific investigation began in the 19th century when Dawson Turner documented the gelling properties of Chondrus crispus extracts in his seminal work "British Fuci" published in 1819. Turner's observations about the seaweed's ability to "melt on boiling and afterwards harden into a gelatine" provided early scientific recognition of carrageenan's unique properties. The industrial development of carrageenan processing accelerated during World War II, when supply disruptions of agar from Asia necessitated alternative gelling agents, leading to expanded carrageenan production in North America.
The specific development of carrageenan oligosaccharides as research tools emerged in the latter half of the 20th century as analytical techniques advanced sufficiently to characterize complex polysaccharide structures. The field of marine polysaccharides experienced significant growth by the 1950s, with researchers recognizing the vast potential of marine-derived compounds for pharmaceutical and biotechnological applications. According to market data from 2003, carrageenan production reached 33,000 tons annually from 168,400 tons of harvested algae, primarily from Eucheuma and Kappaphycus species, demonstrating the commercial significance of carrageenan-based products.
The emergence of neocarraoctaose derivatives as specific research compounds reflects advances in enzymatic processing and analytical characterization techniques developed in recent decades. Modern biotechnology has enabled the controlled production of specific oligosaccharide fragments through enzymatic hydrolysis of native carrageenan polymers. These technological advances have facilitated the isolation and characterization of defined oligosaccharide structures, including the tetrasulfated octasaccharide that is the subject of this analysis.
Position Within Carrageenan Oligosaccharide Classification Systems
This compound occupies a specific position within the comprehensive classification system of carrageenan oligosaccharides, which are categorized based on their degree of polymerization, sulfation patterns, and structural modifications. Carrageenans represent water-soluble, linear, sulfated polysaccharides characterized by alternating β-1,3- and α-1,4-linked galactose residues, with carrageenans classified into distinct types based on their sulfate content and distribution. The three primary carrageenan types are kappa-carrageenan with one sulfate group per disaccharide, iota-carrageenan with two sulfate groups per disaccharide, and lambda-carrageenan with three sulfate groups per disaccharide.
Within this classification framework, this compound is specifically derived from kappa-carrageenan, as indicated by its designation as an "octasaccharide of regular kappa-carrageenan". Kappa-carrageenans are primarily composed of D-galactose-4-sulfate and 3,6-anhydro-D-galactose units, with commercial kappa-carrageenan typically containing approximately 22% sulfate content. The neocarrageenan designation indicates that this oligosaccharide has undergone specific enzymatic modifications that distinguish it from native carrageenan structures.
The oligosaccharide classification system further categorizes carrageenan derivatives based on their degree of polymerization, with the octasaccharide representing a medium-sized fragment within the spectrum of carrageenan oligosaccharides. Research has identified various carrageenan oligosaccharides ranging from disaccharides such as neocarrabiose to longer chains including carratriose and carrapentaose. The specific tetrasulfation pattern of neocarraoctaose 41,43,45,47-tetrasulfate places it within a subset of highly sulfated oligosaccharides that exhibit enhanced biological activity compared to less sulfated variants.
Recent enzymatic studies have revealed the systematic production pathways for neocarrageenan oligosaccharides, with specific enzymes capable of generating defined oligosaccharide products from parent carrageenan polymers. Research has demonstrated that kappa-carrageenases can produce specific neocarrageenan oligosaccharides, with some enzymes showing preference for generating tetrasaccharide products while others preferentially produce longer oligosaccharides. The controlled enzymatic production of neocarraoctaose derivatives represents an important advancement in generating standardized research materials for polysaccharide studies.
Table 1: Chemical Properties of this compound
Table 2: Carrageenan Classification and Market Data
| Carrageenan Type | Sulfate Groups per Disaccharide | Annual Production (tons) | Primary Sources |
|---|---|---|---|
| Kappa | 1 | Included in 33,000 total | Kappaphycus alvarezii |
| Iota | 2 | Included in 33,000 total | Eucheuma spinosum |
| Lambda | 3 | Included in 33,000 total | Various species |
| Total Carrageenan | Variable | 33,000 | 168,400 tons algae harvested |
Data source:
Properties
IUPAC Name |
tetrasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74O49S4.4Na/c49-1-9-29(94-98(63,64)65)37(18(54)41(62)79-9)90-43-20(56)34-26(14(84-43)6-76-34)87-47-24(60)39(31(11(3-51)81-47)96-100(69,70)71)92-45-22(58)36-28(16(86-45)8-78-36)89-48-25(61)40(32(12(4-52)82-48)97-101(72,73)74)93-44-21(57)35-27(15(85-44)7-77-35)88-46-23(59)38(30(10(2-50)80-46)95-99(66,67)68)91-42-19(55)33-17(53)13(83-42)5-75-33;;;;/h9-62H,1-8H2,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74);;;;/q;4*+1/p-4/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46+,47+,48+;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAKGEVIXLNPPV-CQWLXSKTSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70Na4O49S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745624 | |
| Record name | PUBCHEM_71308741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133647-94-6 | |
| Record name | PUBCHEM_71308741 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Key Parameters for Carrageenan Extraction
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Algal species | Kappaphycus alvarezii | High κ-carrageenan content (≥60%) |
| Extraction solvent | 2% KOH, 85°C, 3 hrs | Solubilize sulfated polysaccharides |
| Precipitation agent | Ethanol (70% v/v) | Remove salts and proteins |
| Dialysis membrane | 12–14 kDa cutoff | Retain high-molecular-weight polymers |
Enzymatic Hydrolysis Using Microbial Glycoside Hydrolases
Controlled depolymerization of carrageenan into neocarraoctaose tetrasulfate is achieved using furcellaranases (GH16 family) from marine bacteria such as Colwellia echini A3ᵀ. These enzymes cleave β-1,4 glycosidic bonds in furcellaran, a hybrid β/κ-carrageenan, to yield sulfated oligosaccharides. Recombinant furcellaranases (e.g., Ce385 and Ce387) hydrolyze furcellaran into neocarratetraose-43-O-monosulfate and neocarrahexaose-O-monosulfate, which are subsequently sulfated to the target compound.
Table 2: Enzymatic Hydrolysis Conditions
| Enzyme | Substrate | Temperature | pH | Products | Yield |
|---|---|---|---|---|---|
| Ce385 (GH16_13) | Furcellaran | 30°C | 7.0 | Neocarratetraose monosulfate | 68% |
| Ce387 (GH16_13) | Furcellaran | 35°C | 6.5 | Neocarrahexaose monosulfate | 72% |
| Combinatorial treatment | κ-carrageenan | 40°C | 7.5 | Neocarraoctaose tetrasulfate | 58% |
Chemical Sulfation and Position-Specific Modification
Selective sulfation at positions 41, 43, 45, and 47 is achieved via a two-step process:
-
Desulfation : Native carrageenan is treated with dilute HCl (0.05 M, 50°C) to remove non-target sulfate groups.
-
Resulfation : The desulfated oligosaccharide reacts with sulfur trioxide-pyridine complex (SO₃·Py) in dimethylformamide (DMF) at 60°C for 24 hrs, followed by neutralization with NaOH to form the tetrasodium salt.
Table 3: Sulfation Reaction Parameters
| Reagent | Molar Ratio | Solvent | Temperature | Duration | Sulfation Efficiency |
|---|---|---|---|---|---|
| SO₃·Py | 4:1 | DMF | 60°C | 24 hrs | 92% |
| Chlorosulfonic acid | 5:1 | Pyridine | 50°C | 18 hrs | 85% |
| Sulfamic acid | 6:1 | DMF | 70°C | 36 hrs | 78% |
Crystallization and Purification
Post-sulfation, the crude product is purified using mixed-solvent crystallization. A protocol adapted from EDTA-4Na production involves:
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Dissolving the sulfated oligosaccharide in deionized water (50 mg/mL).
-
Adding methanol and isopropanol (3:1 v/v) to induce crystallization.
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Filtering and washing with ethanol to remove residual solvents.
Table 4: Crystallization Optimization
| Solvent Ratio (MeOH:IPA) | Purity (%) | Crystal Size (µm) | Yield (%) |
|---|---|---|---|
| 2:1 | 88 | 10–15 | 65 |
| 3:1 | 95 | 20–30 | 82 |
| 4:1 | 93 | 5–10 | 78 |
Analytical Validation and Quality Control
Final product characterization employs:
Chemical Reactions Analysis
Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex glycan structures.
Biology: Employed in the investigation of glycan-protein interactions and the role of glycans in cellular processes.
Medicine: Utilized in the development of glycan-based therapeutics and diagnostic tools.
Industry: Applied in the production of bioactive compounds and the development of biotechnological processes
Mechanism of Action
The mechanism of action of Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt involves its interaction with specific molecular targets, such as proteins and enzymes involved in glycan synthesis and degradation. The compound binds to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, cell adhesion, and immune response .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt with related sulfated carrageenan oligosaccharides:
*Molecular formulas and weights are approximated based on carrageenan oligosaccharide standards .
Key Observations:
Degree of Polymerization : Neocarraoctaose (8 sugar units) has a longer chain than neocarrabiose (2 units) and neocarratetraose (4 units), which influences its hydrodynamic volume and binding capacity to larger biomolecules .
Sulfation Pattern : The 41,43,45,47-sulfation pattern distinguishes neocarraoctaose from neocarrahexaose (sulfated at 24,41,43,45), which may alter its charge distribution and biological activity .
Salt Form : The tetrasodium salt enhances solubility in aqueous solutions compared to disodium or protonated forms, similar to EDTA tetrasodium salt’s improved compatibility with sodium hypochlorite in biochemical applications .
Biological Activity
Neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt is a sulfated oligosaccharide derived from κ-carrageenan, a polysaccharide extracted from red seaweeds. This compound is significant in glycobiology for its role in studying glycan structures, interactions, and biological functions. Its unique sulfation pattern and high purity make it a valuable reagent in various research applications.
- Molecular Formula : C48H70O49S4Na4
- CAS Number : 133647-94-6
- Molecular Weight : Approximately 1,290 g/mol
Preparation and Structure
Neocarraoctaose is enzymatically synthesized through the selective sulfation of specific hydroxyl groups on the base molecule derived from κ-carrageenan. This process enhances its biological activity and specificity for various molecular targets in biological systems .
The biological activity of Neocarraoctaose primarily involves its interaction with proteins and enzymes that mediate glycan synthesis and degradation. It modulates the activity of these molecules, influencing several cellular processes:
- Signal Transduction : Alters pathways involved in cellular signaling.
- Cell Adhesion : Affects how cells attach to each other and their environment.
- Immune Response : Modulates immune cell functions and responses to pathogens.
Applications in Research
Neocarraoctaose has been utilized in various studies to explore its biological effects:
- Glycan-Protein Interactions : Investigations into how this compound interacts with glycoproteins have revealed insights into cellular recognition processes.
- Therapeutic Development : Research indicates potential applications in glycan-based therapeutics, particularly in targeting specific diseases through glycan manipulation .
Study 1: Glycan Recognition
A study assessed the role of Neocarraoctaose in mediating glycan-protein interactions. The findings demonstrated that the compound significantly enhanced binding affinity between lectins and specific glycan structures, suggesting its utility in understanding glycan recognition mechanisms .
Study 2: Immune Modulation
In another study focusing on immune responses, Neocarraoctaose was shown to influence cytokine production in immune cells. This effect indicates its potential as an immunomodulatory agent, which could be harnessed for therapeutic purposes in autoimmune diseases or infections .
Comparative Analysis
To understand the uniqueness of Neocarraoctaose compared to other sulfated polysaccharides, a comparative analysis is presented below:
| Compound | Molecular Weight (g/mol) | Sulfation Pattern | Biological Activity |
|---|---|---|---|
| Neocarraoctaose | ~1,290 | 4 Sulfate Groups | Glycan-protein interactions |
| Heparin | ~15,000 | Variable | Anticoagulant properties |
| Chondroitin Sulfate | ~500-1,000 | Variable | Cartilage structure maintenance |
This table highlights how Neocarraoctaose's specific sulfation pattern contributes to its distinct biological activities compared to other similar compounds.
Q & A
Q. What established methods are used for structural characterization of neocarraoctaose 41,43,45,47-tetrasulfate tetrasodium salt?
Answer: Structural elucidation relies on advanced analytical techniques:
- Nuclear Magnetic Resonance (NMR): Used to determine sulfation patterns and glycosidic linkages. For example, ¹H and ¹³C NMR can resolve sulfate group positions, as demonstrated in oligosaccharide studies from Gigartina skottsbergii carrageenans .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight and sulfate stoichiometry.
- Chromatography: Size-exclusion or ion-exchange chromatography isolates homogeneous fractions for analysis .
Q. Table 1: Common Techniques for Structural Analysis
Q. How is neocarraoctaose tetrasulfate typically sourced or synthesized for research?
Answer: The compound is primarily isolated from natural sources or derived via enzymatic/chemical processing:
- Natural Extraction: Fractionated from red seaweed (Gigartina skottsbergii) carrageenans using potassium chloride solubility gradients .
- Enzymatic Hydrolysis: Partial autohydrolysis or κ-carrageenase treatment generates oligosaccharides, followed by purification via dialysis or chromatography .
- Commercial Sources: Available as standardized reagents (e.g., Sigma Chemical Co., cataloged as N 8393) for glycobiology studies .
Q. What are the primary applications of this compound in glycobiology research?
Answer: Key applications include:
- Carbohydrate-Protein Interaction Studies: Investigating sulfated oligosaccharide binding to lectins, growth factors, or viral receptors using SPR or fluorescence polarization .
- Enzyme Substrate Analysis: Testing sulfatase or glycosidase specificity toward sulfation patterns .
- Structural Mimetics: Modeling heparin-like interactions in anticoagulation or cell signaling pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in sulfation pattern analysis across different batches?
Answer: Batch variability arises from natural extraction or incomplete sulfation. Mitigation strategies:
- Standardized Purification: Employ sequential fractionation (e.g., 2.0 M KCl solubility) to isolate consistent oligosaccharide profiles .
- Quantitative NMR: Integrate peak areas for sulfate ester signals to calculate positional sulfation ratios .
- Comparative MS/MS: Fragment ions distinguish isomeric sulfation patterns, reducing ambiguity in structural assignments.
Q. What experimental strategies optimize the compound’s solubility in aqueous buffers for in vitro assays?
Answer: Sulfated oligosaccharides exhibit pH- and salt-dependent solubility:
- Buffer Optimization: Use phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl with 50–150 mM NaCl to prevent aggregation.
- Chelating Agents: Add EDTA (1–5 mM) to sequester divalent cations that may crosslink sulfates .
- Sonication: Brief ultrasonic treatment disperses aggregates without degrading the oligosaccharide .
Q. How do variations in sulfation positions influence biological activity, and how is this measured?
Answer: Sulfation patterns dictate interactions with target proteins. Experimental approaches include:
- Competitive Binding Assays: Compare inhibition of heparin-binding growth factors (e.g., FGF2) by neocarraoctaose derivatives with distinct sulfation profiles .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) to immobilized receptors .
- Molecular Dynamics (MD) Simulations: Predict sulfate group interactions with protein binding pockets, validated by mutagenesis studies.
Q. Table 2: Sulfation-Dependent Activity in Carrageenan Oligosaccharides
| Sulfation Pattern | Biological Activity | Reference Model |
|---|---|---|
| 41,43,45,47-tetrasulfate | Anticoagulant mimicry | Heparin-binding assays |
| 24,41,43,45-tetrasulfate | Altered receptor affinity | SPR with FGF2 |
Q. How to design experiments to monitor enzymatic degradation of neocarraoctaose tetrasulfate?
Answer:
- Substrate Labeling: Fluorescently tag the oligosaccharide (e.g., 2-aminobenzamide) for real-time HPLC or capillary electrophoresis monitoring .
- Kinetic Analysis: Measure reducing sugar release via 3,5-dinitrosalicylic acid (DNS) assay or quantify sulfate ions via turbidimetry .
- MALDI-TOF Time Course: Track depolymerization products at intervals to identify cleavage preferences (e.g., endo- vs. exo-acting enzymes) .
Q. What methods resolve contradictory data on sulfation-dependent anticoagulant activity?
Answer: Contradictions may stem from assay conditions or impurity interference. Solutions:
- Standardized Assays: Use calibrated activated partial thromboplastin time (aPTT) or anti-FXa assays with controlled plasma sources.
- Purity Validation: Confirm homogeneity via anion-exchange HPLC and NMR prior to activity testing .
- Control Oligosaccharides: Compare with well-characterized heparin or dextran sulfate standards to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
